molecular formula C22H19NO3S B12911633 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole CAS No. 107081-84-5

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole

Cat. No.: B12911633
CAS No.: 107081-84-5
M. Wt: 377.5 g/mol
InChI Key: MEEMTRUMWSLODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a methyl group, two phenyl groups, and a phenylsulfonyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diphenyl-2,3-dihydroisoxazole with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The phenylsulfonyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the removal of the sulfonyl group.

Scientific Research Applications

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-2,3-dihydroisoxazole: Lacks the methyl and phenylsulfonyl groups.

    5-Methyl-2,3-diphenylisoxazole: Lacks the phenylsulfonyl group.

    4-Phenylsulfonyl-2,3-dihydroisoxazole: Lacks the methyl and one phenyl group.

Uniqueness

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole is unique due to the presence of both the phenylsulfonyl and methyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these groups with the isoxazole ring provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

CAS No.

107081-84-5

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-methyl-2,3-diphenyl-3H-1,2-oxazole

InChI

InChI=1S/C22H19NO3S/c1-17-22(27(24,25)20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)23(26-17)19-13-7-3-8-14-19/h2-16,21H,1H3

InChI Key

MEEMTRUMWSLODZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.